2-(1H-Pyrrol-1-yl)ethanamine hydrochloride
Description
Historical Context and Early Studies of Pyrrole-Containing Amines
The study of pyrrole (B145914) and its derivatives has a rich history dating back to the 19th century, with the initial discovery of pyrrole in coal tar in 1834. nih.gov Foundational synthetic methods for creating the pyrrole ring, such as the Paal-Knorr synthesis (1884), the Knorr pyrrole synthesis (1884), and the Hantzsch pyrrole synthesis, were established in the late 1800s. nih.govwikipedia.orgwikipedia.orgpharmaguideline.com The Paal-Knorr synthesis, in particular, is a cornerstone for the preparation of N-substituted pyrroles and involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as ethylamine (B1201723), or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction can be conducted under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org
While early research focused on the fundamental synthesis of the pyrrole ring itself, the exploration of more complex pyrrole-containing amines, including those with an ethylamine substituent on the nitrogen atom, followed as organic chemistry advanced. These early synthetic endeavors laid the groundwork for the eventual synthesis and investigation of compounds like 2-(1H-pyrrol-1-yl)ethanamine. The development of methods to selectively introduce functional groups onto the pyrrole nitrogen was a critical step in accessing a wider range of pyrrole derivatives for further study.
Significance within Contemporary Organic Synthesis and Heterocyclic Chemistry
In contemporary organic synthesis, 2-(1H-pyrrol-1-yl)ethanamine serves as a key building block for the construction of more elaborate heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic amine and an aromatic pyrrole ring, allows for a variety of chemical transformations.
One significant application is in the synthesis of fused heterocyclic compounds. For instance, 2-(1H-pyrrol-1-yl)ethanamine is utilized in the preparation of dihydropyrrolo[2',1':3,4]pyrazino[2,1-a]isoindolones. This is achieved through its reaction with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations. sigmaaldrich.com
The compound is also a precursor for the synthesis of pyrrolo[1,2-a]pyrazines. rsc.org These structures are of interest due to their presence in various biologically active molecules. The synthesis of pyrrolo[1,2-a]pyrazines can be achieved through the cyclization of N-propargyl-2-formylpyrroles with an amine source, such as ammonium (B1175870) acetate. rsc.org The versatility of 2-(1H-pyrrol-1-yl)ethanamine as a starting material in these multi-step syntheses highlights its importance in the field of heterocyclic chemistry.
Overview of Research Trajectories for Related Pyrrole-Ethylamine Structures
The research trajectory for pyrrole-ethylamine structures extends into various areas of chemical and biological sciences. The pyrrole moiety is a fundamental component of many biologically active natural products and synthetic compounds. nih.govscitechnol.com Consequently, derivatives of pyrrole-ethylamine are often investigated for their potential pharmacological activities.
A notable analogue is tryptamine (B22526), which features an indole (B1671886) ring (a fused benzene (B151609) and pyrrole ring) with a 2-aminoethyl group. wikipedia.org Tryptamine is a metabolite of the amino acid tryptophan and serves as a backbone for several neurotransmitters and psychoactive compounds. wikipedia.org Research into tryptamine and its derivatives has provided insights into their interactions with biological targets, such as serotonin (B10506) receptors. wikipedia.org
Furthermore, the pyrrole scaffold itself is a key feature in numerous therapeutic agents. scitechnol.com The introduction of an ethylamine side chain, as seen in 2-(1H-pyrrol-1-yl)ethanamine, allows for further functionalization and the creation of diverse chemical libraries for drug discovery programs. For example, pyrrole derivatives have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The synthesis of novel pyrrole-based compounds, including those derived from 2-(1H-pyrrol-1-yl)ethanamine, continues to be an active area of research aimed at discovering new molecules with valuable biological properties.
Properties
Molecular Formula |
C6H11ClN2 |
|---|---|
Molecular Weight |
146.62 g/mol |
IUPAC Name |
2-pyrrol-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c7-3-6-8-4-1-2-5-8;/h1-2,4-5H,3,6-7H2;1H |
InChI Key |
VQXGSXYNBYRUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCN.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h Pyrrol 1 Yl Ethanamine Hydrochloride
Direct Synthesis Strategies of the Core 2-(1H-Pyrrol-1-yl)ethanamine Structure
Direct synthetic routes to the 2-(1H-pyrrol-1-yl)ethanamine scaffold are pivotal for efficient production. These strategies often involve forming the key carbon-nitrogen bond at the pyrrole (B145914) nitrogen or constructing the ethylamine (B1201723) side chain.
Synthetic Routes via Pyrrole N-Alkylation
A prominent method for synthesizing the 2-(1H-pyrrol-1-yl)ethanamine structure is through the N-alkylation of pyrrole. This approach typically involves the reaction of a pyrrole salt with a suitable 2-haloethylamine derivative. The use of ionic liquids as solvents can promote highly regioselective N-substitution of pyrrole with alkyl halides. organic-chemistry.org For instance, reacting pyrrole with a 2-bromoethylamine (B90993) or 2-chloroethylamine (B1212225) equivalent in the presence of a base affords the desired N-substituted pyrrole. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. organic-chemistry.org
Another variation of this strategy is the Michael addition of pyrrole to electrophilic olefins, which can also lead to N-alkylpyrroles in a highly regioselective manner. organic-chemistry.orgorganic-chemistry.org
Reductive Amination Approaches to Pyrrole-Ethylamine Scaffolds
Reductive amination offers a versatile alternative for constructing the pyrrole-ethylamine linkage. masterorganicchemistry.comorganic-chemistry.org This method typically involves the reaction of a pyrrole-containing aldehyde or ketone with an amine, followed by reduction of the resulting imine. For example, the reductive amination of pyrrole-2-acetaldehyde with a suitable amine source can yield the target molecule. masterorganicchemistry.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for imines over other functional groups. masterorganicchemistry.com
An intermolecular redox amination has also been reported, which utilizes the inherent reducing power of 3-pyrroline (B95000) to react with aldehydes or ketones, forming N-alkyl pyrroles. nih.gov This acid-catalyzed reaction avoids the need for external reducing agents. nih.gov
Precursor Chemistry and Intermediate Transformations
The synthesis of 2-(1H-pyrrol-1-yl)ethanamine hydrochloride often relies on the preparation and subsequent transformation of key intermediates.
Preparation of 1-(2-Haloethyl)-1H-pyrroles as Key Intermediates
1-(2-Haloethyl)-1H-pyrroles, such as 1-(2-bromoethyl)-1H-pyrrole, are crucial intermediates in several synthetic routes. sigmaaldrich.comchemimpex.com These compounds can be synthesized and then reacted with an amine source, like ammonia (B1221849) or a protected amine, to introduce the amino group. 1-(2-Bromoethyl)-1H-pyrrole is a commercially available liquid that serves as a versatile building block for introducing the 2-(1H-pyrrol-1-yl)ethyl moiety. sigmaaldrich.comchemimpex.com
| Compound | CAS Number | Molecular Formula | Key Properties |
| 1-(2-Bromoethyl)-1H-pyrrole | 78358-86-8 | C6H8BrN | Liquid, density 1.434 g/mL at 25 °C, refractive index n20/D 1.548. sigmaaldrich.com |
| 1-(2-Bromoethyl)-1H-pyrrole-2,5-dione | 95212-17-2 | Not specified | A maleimide (B117702) derivative used as a reactive handle for nucleophilic substitution. |
Synthesis of Related Pyrrole-Substituted Anilines for Subsequent Transformations
While not a direct precursor to 2-(1H-pyrrol-1-yl)ethanamine, the synthesis of pyrrole-substituted anilines highlights methods for creating C-N bonds involving the pyrrole ring, which can be conceptually adapted. For instance, the Paal-Knorr reaction of 2,5-hexanedione (B30556) with ortho-phenylenediamine can lead to pyrrole-substituted anilines. mdpi.com These anilines can then undergo further transformations.
Advanced Synthetic Techniques in Pyrrole-Amine Construction
Modern synthetic chemistry offers advanced techniques for the construction of pyrrole-amine structures. Multi-component reactions (MCRs) provide an efficient means to synthesize complex molecules in a single step. organic-chemistry.org For example, a three-component reaction of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides has been developed for the synthesis of 2-aminopyrrole systems. organic-chemistry.org While not directly yielding the target compound, this demonstrates the power of MCRs in constructing functionalized pyrroles.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools for forming C-N bonds and could be applied to the synthesis of pyrrole-amine derivatives. nih.gov Furthermore, palladium-catalyzed direct C-H alkylation of electron-deficient pyrroles has been demonstrated, offering a novel approach to functionalize the pyrrole ring. nih.gov
A Review of Synthetic Strategies for this compound
The synthesis of N-substituted pyrroles, such as 2-(1H-pyrrol-1-yl)ethanamine, is a significant area of focus in organic chemistry due to the prevalence of the pyrrole motif in a vast array of biologically active compounds and materials. orientjchem.orgresearchgate.net This article explores several advanced synthetic methodologies that can be applied to the synthesis of this compound, a compound of interest for its potential applications in medicinal chemistry and materials science. The methodologies discussed include multicomponent reactions, palladium-catalyzed cross-coupling, and Brønsted acid catalysis, each offering unique advantages in terms of efficiency, atom economy, and substrate scope.
1 Multicomponent Reactions in Pyrrole Synthesis
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. bohrium.com This approach is highly valued for its efficiency, atom economy, and the ability to generate molecular diversity. researchgate.netbohrium.com Several MCRs have been developed for the synthesis of pyrrole derivatives, which could be adapted for the synthesis of N-substituted pyrroles like 2-(1H-pyrrol-1-yl)ethanamine.
One of the most classic and versatile methods for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. orientjchem.org To synthesize the target compound, 2,5-dimethoxytetrahydrofuran (B146720) could serve as a precursor to the 1,4-dicarbonyl moiety, reacting with 2-aminoethanamine. The use of eco-friendly conditions, such as using water as a solvent, has been reported to be effective for this type of transformation. orientjchem.org
More advanced MCRs often involve the use of various catalysts and starting materials to construct the pyrrole ring. For instance, a one-pot, three-component reaction involving N-(aryl-, hetaryl-, or alkylsulfonamido)-acetophenones, aldehydes, and activated methylene (B1212753) compounds like malononitrile (B47326) can produce highly substituted 2-aminopyrroles. nih.gov While this specific example leads to a 2-aminopyrrole, the principles of MCRs can be applied to design a convergent synthesis for the target molecule. A hypothetical MCR for 2-(1H-pyrrol-1-yl)ethanamine could involve a primary amine (like a protected form of ethanamine), a 1,4-dicarbonyl precursor, and other components that facilitate the cyclization and subsequent deprotection.
The Hantzsch pyrrole synthesis, another foundational method, traditionally involves the reaction of a β-enaminone with an α-haloketone. researchgate.net Modern variations of this reaction have been developed for solid-phase synthesis, which can be particularly useful for creating libraries of related compounds. acs.org In this context, a resin-bound enaminone can react with an α-bromo ketone to yield a pyrrole derivative, demonstrating the adaptability of MCRs to high-throughput chemistry. acs.org
Table 1: Examples of Multicomponent Reactions for Pyrrole Synthesis This table is illustrative of general MCR strategies for pyrrole synthesis and does not represent a direct synthesis of this compound.
| Reaction Name | Key Reactants | General Product | Reference |
|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Diketone, Primary Amine | N-Substituted Pyrrole | orientjchem.org |
| Hantzsch Pyrrole Synthesis | β-Enaminone, α-Haloketone | Substituted Pyrrole | researchgate.net |
| Three-Component Reaction | N-Sulfonamido-acetophenone, Aldehyde, Malononitrile | Penta-substituted 2-Aminopyrrole | nih.gov |
2 Palladium-Catalyzed Cross-Coupling Strategies for Pyrrole-Amine Derivatives
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of many pharmaceuticals and complex molecules. wikipedia.orgnumberanalytics.com The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of aryl amines by enabling the coupling of amines with aryl halides under relatively mild conditions. wikipedia.org
This methodology can be directly applied to the synthesis of N-substituted pyrroles. The reaction involves the coupling of pyrrole with a suitable haloalkylamine in the presence of a palladium catalyst and a ligand. For the synthesis of 2-(1H-pyrrol-1-yl)ethanamine, this would entail the reaction of pyrrole with a protected 2-haloethanamine, such as 2-bromoethanamine hydrobromide, followed by deprotection. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands like BrettPhos and RuPhos showing broad applicability and high efficiency. rsc.org
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. numberanalytics.com This catalytic cycle allows for the use of a wide range of substrates with excellent functional group tolerance. wikipedia.orgnumberanalytics.com
Beyond the direct N-arylation of amines, palladium catalysis can also be used to construct the pyrrole ring itself, which can then be further functionalized. For example, the coupling of (pyrrolyl)zinc chloride with various aryl halides, including electron-rich, electron-deficient, and sterically hindered substrates, has been optimized to produce 2-arylpyrroles. researchgate.net While this specific example focuses on C-C bond formation, the versatility of palladium catalysis suggests that similar strategies could be employed for C-N bond formation to generate the desired pyrrole-amine derivatives.
Table 2: Key Parameters in Palladium-Catalyzed C-N Coupling for Pyrrole Derivatives This table summarizes general conditions and components for the Buchwald-Hartwig amination as it could be applied to the synthesis of N-substituted pyrroles.
| Component | Examples | Role in Reaction | Reference |
|---|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst | libretexts.org |
| Ligand | BrettPhos, RuPhos, BINAP, DPPF | Stabilizes the palladium center and facilitates the catalytic cycle | wikipedia.orgrsc.org |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine, facilitating coordination to palladium | libretexts.org |
| Substrates | Pyrrole and a haloalkylamine (e.g., 2-bromoethanamine) | The coupling partners for C-N bond formation | wikipedia.org |
3 Application of Brønsted Acid Catalysis in Related Pyrrolopyrazinone Synthesis
While not a direct synthesis of 2-(1H-pyrrol-1-yl)ethanamine, the principles of Brønsted acid catalysis in the synthesis of related nitrogen-containing heterocycles offer valuable insights. Brønsted acids can act as effective catalysts for a variety of organic transformations, including condensation and cyclization reactions that are central to the formation of heterocyclic rings.
An interesting application of Brønsted acid catalysis is the intermolecular redox amination of 3-pyrrolines with aldehydes or ketones. nih.gov In this reaction, a mild Brønsted acid, such as benzoic acid, catalyzes the formation of an N-alkyl pyrrole. The 3-pyrroline acts as both the amine source and the reducing agent, avoiding the need for external, stoichiometric reducing agents typically required in reductive aminations. nih.gov This method provides a novel route to N-substituted pyrroles and demonstrates the potential of acid catalysis in this area.
Although the synthesis of pyrrolopyrazinones involves a different heterocyclic core, the catalytic principles can be relevant. The synthesis of these fused ring systems often relies on acid-catalyzed cyclization steps. The knowledge gained from these related syntheses can inform the development of new routes to simpler pyrrole derivatives. For instance, an acid-catalyzed condensation between a pyrrole precursor and a suitable amine-containing fragment could be envisioned as a potential synthetic strategy.
Table 3: Brønsted Acid-Catalyzed Redox Amination of 3-Pyrroline This table presents data on the synthesis of N-alkyl pyrroles, a related class of compounds, illustrating the utility of Brønsted acid catalysis.
| Carbonyl Substrate | Catalyst (mol %) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Various Aldehydes | Benzoic Acid (10) | 12-24 | 80-88 | nih.gov |
| Various Ketones | Benzoic Acid (10) | 24-48 | Varies | nih.gov |
| Cyclohexanone | TFA (50) | 14 | 83 | nih.gov |
Reaction Mechanisms and Chemical Transformations
N-Acyliminium Cation Aromatic Cyclizations Involving 2-(1H-Pyrrol-1-yl)ethanamine
N-acyliminium ions are highly reactive intermediates that serve as powerful electrophiles in carbon-carbon bond-forming reactions, particularly in the synthesis of alkaloids and other novel heterocycles. arkat-usa.orgresearchgate.net The reaction involving 2-(1H-Pyrrol-1-yl)ethanamine is a key step in creating complex fused ring systems.
Specifically, 2-(1H-Pyrrol-1-yl)ethanamine can be used to prepare dihydropyrrolo[2',1':3,4]pyrazino[2,1-a]isoindolones. This transformation occurs when the amine reacts with 2-formylbenzoic acids or 2-acetylbenzoic acid. The initial reaction forms an N-acyliminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution, with the electron-rich pyrrole (B145914) ring acting as the nucleophile. sigmaaldrich.com This cyclization is a powerful method for constructing polycyclic nitrogen-containing compounds. arkat-usa.org
Table 1: N-Acyliminium Cation Aromatic Cyclization
| Reactants | Intermediate | Product Type |
|---|
Nucleophilic and Electrophilic Substitution Reactions at the Pyrrole and Amine Moieties
The chemical behavior of 2-(1H-Pyrrol-1-yl)ethanamine is dictated by the reactivity of its two main functional groups: the pyrrole ring and the primary amine.
Pyrrole Moiety: The pyrrole ring is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons is part of the aromatic sextet, which makes the carbon atoms, particularly at the C2 and C5 positions, highly nucleophilic and susceptible to electrophilic substitution. libretexts.org Protonation of the nitrogen would disrupt the ring's aromaticity, making it less basic than a typical aliphatic amine. libretexts.org Electrophilic substitution reactions, therefore, occur more readily on the pyrrole ring than addition reactions. libretexts.org
Amine Moiety: The primary ethanamine side chain behaves as a typical nucleophile. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. This allows for a variety of functionalization reactions, such as acylation, alkylation, and condensation with carbonyl compounds to form imines.
Intramolecular reactions between the amine and a modified pyrrole ring are also possible. For instance, N-alkyne-substituted pyrrole esters can undergo intramolecular nucleophilic and electrophilic cyclization, leading to the formation of pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones. beilstein-journals.orgnih.gov
Cyclization Reactions Leading to Fused Heterocyclic Systems
The bifunctional nature of 2-(1H-Pyrrol-1-yl)ethanamine makes it an ideal precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the pyrrole ring and the amine group to construct new rings.
The synthesis of fused pyrrolo nih.govacs.orgoxazines can be achieved through reactions of pyrrole derivatives with appropriate partners. researchgate.net While not directly starting from 2-(1H-pyrrol-1-yl)ethanamine, these syntheses illustrate the general principle of using the pyrrole nucleus to build more complex scaffolds. For example, the reaction between 1H-pyrrol-2-ylmethanols and propargyl chlorides can yield substituted 1H-pyrrolo[2,1-c] nih.govacs.orgoxazines. researchgate.net By analogy, derivatizing the amine group of 2-(1H-pyrrol-1-yl)ethanamine to introduce appropriate functionalities could enable similar intramolecular cyclizations to form fused systems.
Acid-Catalyzed Hydrolysis Pathways of Related Pyrrolyl Compounds
The stability of the pyrrole ring and its derivatives is influenced by pH. In strongly acidic conditions, pyrrole-containing compounds can undergo hydrolysis. For acylpyrroles, acid-catalyzed hydrolysis often proceeds through a mechanism where prior protonation of the substrate facilitates the attack of water. acs.org
The rate of hydrolysis can vary depending on the acidity of the medium. For some N-acylpyrrole derivatives, rate maxima are observed in strongly acidic solutions. acs.org The general mechanism involves the formation of a gem-diol intermediate which then breaks down to yield the pyrrole and the corresponding carboxylic acid. acs.org While the ethanamine side chain in 2-(1H-Pyrrol-1-yl)ethanamine is stable to hydrolysis, any acyl derivatives formed at the amine or pyrrole nitrogen would be susceptible to this type of cleavage under acidic conditions. The proton exchange on the pyrrole ring itself is also acid-catalyzed. rsc.org
Domino and Cascade Reactions Facilitated by the 2-(1H-Pyrrol-1-yl)ethanamine Structure
Domino, or cascade, reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to the rapid construction of complex molecules from simple starting materials. nih.govlongdom.org These reactions proceed through the formation of reactive intermediates that undergo consecutive transformations. longdom.org
The structure of 2-(1H-Pyrrol-1-yl)ethanamine is well-suited for designing domino reactions. A reaction initiated at the amine functionality can generate an intermediate that subsequently reacts with the pyrrole ring, or vice-versa. This approach offers high atom economy and efficiency. nih.gov For example, a multicomponent reaction could involve the amine reacting with an aldehyde and an isocyanide, followed by an intramolecular cyclization involving the pyrrole ring to build a complex heterocyclic product. Such sequences are valuable in diversity-oriented synthesis to create libraries of structurally diverse molecules. mdpi.com
Table 2: Potential Domino Reaction Sequence
| Step | Reaction Type | Functional Group Involved |
|---|---|---|
| 1 | Intermolecular Reaction (e.g., Ugi reaction) | Amine |
Functionalization via "Click" Chemistry of N-Alkynylated Pyrrole Derivatives
"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), describes a class of reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.orgacs.org This methodology is a powerful tool for the functionalization of molecules.
To apply click chemistry to the pyrrole scaffold, an alkyne or azide (B81097) group must be introduced. Starting from a pyrrole derivative, N-alkynylation can be achieved. For example, a new N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomer was synthesized and subsequently modified via a Huisgen 1,3-dipolar cycloaddition with azide-containing compounds. nih.govrsc.orgrsc.org This demonstrates a facile route to synthesize various N-functionalized pyrrole-based polymers. nih.govrsc.org Similarly, the amine group of 2-(1H-Pyrrol-1-yl)ethanamine could be modified to introduce a terminal alkyne. This N-alkynylated derivative could then react with various organic azides under mild "click" conditions to attach a wide range of functional groups, leading to a diverse library of pyrrole-based compounds with high yields. rsc.org
Derivatives and Advanced Synthetic Applications
Synthesis of Dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones and Related Structures
2-(1H-Pyrrol-1-yl)ethanamine is instrumental in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones. sigmaaldrich.comchemicalbook.com This synthesis is achieved by reacting 2-(1H-pyrrol-1-yl)ethanamine with 2-formylbenzoic acids or 2-acetylbenzoic acid. sigmaaldrich.comchemicalbook.com The reaction proceeds through N-acyliminium cation aromatic cyclizations, a powerful method for constructing fused heterocyclic systems. sigmaaldrich.comchemicalbook.com This approach highlights the utility of the ethylamine (B1201723) moiety in forming the pyrazinone ring of the target molecule.
Formation of Novel Pyrrole-Containing Heterocycles
The inherent reactivity of 2-(1H-Pyrrol-1-yl)ethanamine hydrochloride has been harnessed to create a variety of novel heterocyclic systems incorporating the pyrrole (B145914) moiety.
The synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives often involves the condensation of a 2-(1H-pyrrol-1-yl)aniline derivative with a suitable carbonyl compound. nih.govrsc.org For instance, the reaction of 2-(1H-pyrrol-1-yl)aniline with various aldehydes in the presence of acetic acid in ethanol (B145695) yields a range of substituted pyrrolo[1,2-a]quinoxalines. nih.gov This reaction underscores the importance of the amino group on the phenyl ring for the cyclization process leading to the quinoxaline (B1680401) core.
A straightforward iron-catalyzed method has also been developed for synthesizing pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and cyclic ethers, involving the functionalization of C(sp3)-H bonds and the formation of C-C and C-N bonds. rsc.org
| Starting Materials | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-Chloronicotinaldehyde and various amines | Condensation with 2-(1H-pyrrol-1-yl)aniline in the presence of acetic acid in ethanol | Pyrrolo[1,2-a]quinoxaline derivatives | nih.gov |
| 1-(2-Aminophenyl)pyrroles and cyclic ethers | FeCl3 catalyst | Pyrrolo[1,2-a]quinoxaline derivatives | rsc.org |
The synthesis of 1,2,4-oxadiazoles can be achieved through various methods, including the cyclization of O-acylamidoximes. researchgate.net While direct synthesis from 2-(1H-pyrrol-1-yl)ethanamine is not explicitly detailed, the pyrrole moiety can be incorporated into the oxadiazole ring system. For example, derivatives of NH-heterocycles like pyrrole-2-yl have been used in the synthesis of 1,2,4-oxadiazoles, although sometimes with lower yields. nih.gov The synthesis often involves the reaction of amidoximes with carboxylic acid derivatives. nih.gov
The formation of 1,2,3-triazole derivatives can be accomplished via "click" chemistry, specifically the 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. frontiersin.org While a direct synthetic route starting from this compound is not explicitly described, the pyrrole nucleus is a common substituent in various triazole-containing compounds. For instance, the synthesis of pyrazolyltriazoles has been achieved through different procedures, such as the reaction of 2-bromoketones with pyrazole-1-carbothioamides. mdpi.com
The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold is a significant structural motif found in numerous natural products and synthetic molecules with diverse biological activities. bohrium.comrsc.org One of the key methods for constructing this framework is through multicomponent 1,3-dipolar cycloaddition reactions. nih.gov This often involves the reaction of isoquinoline, a 2-bromoacetophenone, and an acetylenic dipolarophile. nih.gov While 2-(1H-pyrrol-1-yl)ethanamine is not a direct starting material in this specific multicomponent reaction, the resulting pyrrolo[2,1-a]isoquinoline core highlights the importance of pyrrole-containing structures in complex molecule synthesis.
| Reactants | Reaction Type | Product | Reference |
|---|---|---|---|
| Isoquinoline, 2-bromoacetophenones, acetylenic dipolarophiles | One-pot three-component 1,3-dipolar cycloaddition | Pyrrolo[2,1-a]isoquinoline derivatives | nih.gov |
Utilization as Versatile Building Blocks in Complex Molecule Synthesis
2-(1H-Pyrrol-1-yl)ethanamine serves as a versatile building block for constructing complex molecules due to its bifunctional nature. The primary amine can readily participate in reactions to form amides, imines, and other nitrogen-containing functionalities, while the pyrrole ring can undergo various electrophilic substitution and cycloaddition reactions. rsc.org This dual reactivity allows for the sequential or one-pot construction of intricate molecular architectures. For example, the synthesis of pyrrolo[1,2-a]quinoxalines demonstrates the utility of a related compound, 2-(1H-pyrrol-1-yl)aniline, where the aniline (B41778) and pyrrole moieties work in concert to form the final heterocyclic system. rsc.org
Development of Hybrid Molecules Incorporating the Pyrrole-Ethanamine Moiety
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has emerged as a powerful strategy in drug discovery. This approach aims to create novel chemical entities with improved affinity, selectivity, or modified activity profiles, and potentially dual-acting capabilities. nih.govnih.gov The pyrrole-ethanamine scaffold serves as a valuable building block in the construction of such hybrid molecules.
Recent research has demonstrated the successful incorporation of the pyrrole moiety into hybrid structures with other bioactive scaffolds, such as coumarins, ibuprofen, and isoniazid, to develop new antitubercular agents. rsc.org Another study focused on creating pyrrole-cinnamate hybrids as potential dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are key enzymes in inflammatory pathways. nih.gov The synthesis of these hybrids often involves the reaction of a suitable pyrrole derivative with another molecule containing a reactive functional group, such as a cinnamoyl chloride. nih.gov
Furthermore, novel structural hybrids of pyrrole and thiazole (B1198619) moieties have been synthesized and evaluated for their antibacterial and antifungal activities. nih.govresearchgate.net These studies highlight the versatility of the pyrrole core in generating diverse molecular architectures with a wide range of potential biological applications. The ethanamine side chain of 2-(1H-Pyrrol-1-yl)ethanamine provides a convenient attachment point for these various moieties, facilitating the creation of complex hybrid structures.
Table 1: Examples of Hybrid Molecules Incorporating a Pyrrole Moiety
| Hybrid Type | Combined Moieties | Potential Application |
|---|---|---|
| Antitubercular Agent | Pyrrole + Coumarin/Ibuprofen/Isoniazid | Tuberculosis Treatment rsc.org |
| Anti-inflammatory Agent | Pyrrole + Cinnamate | Inflammation nih.gov |
| Antimicrobial Agent | Pyrrole + Thiazole | Bacterial and Fungal Infections nih.govresearchgate.net |
Strategies for Stereoselective Synthesis of Chiral Pyrrole-Amine Derivatives
The introduction of chirality into drug molecules is a critical aspect of modern medicinal chemistry, as different stereoisomers can exhibit distinct pharmacological and toxicological properties. Consequently, the development of stereoselective methods for the synthesis of chiral amines, including those containing a pyrrole ring, is of significant interest. nih.govacs.org
Several strategies have been explored to achieve the stereoselective synthesis of chiral pyrrole-amine derivatives. Asymmetric hydrogenation is a powerful and atom-economical method for producing optically active amines from unsaturated precursors like imines and enamines. acs.org This technique often employs transition metal catalysts coordinated with chiral ligands to control the stereochemical outcome of the reaction.
Another important approach is the use of biocatalysis, which utilizes enzymes to perform highly selective chemical transformations. nih.gov Engineered enzymes, such as transaminases and amine dehydrogenases, have shown great promise in the synthesis of chiral amines with high enantiomeric excess. These biocatalytic methods offer the advantages of mild reaction conditions and high stereoselectivity. nih.gov
Recent reviews have summarized the progress in the synthesis of chiral systems featuring the pyrrole unit, including those with chiral centers in their substituents. dal.carsc.org These synthetic strategies are crucial for accessing specific stereoisomers of pyrrole-containing compounds for pharmacological evaluation. The development of such methods allows for the precise three-dimensional arrangement of atoms in the molecule, which is often essential for its biological activity.
Table 2: Key Strategies for Stereoselective Synthesis of Chiral Amines
| Synthetic Strategy | Description | Key Features |
|---|---|---|
| Asymmetric Hydrogenation | Reduction of prochiral imines or enamines using a chiral catalyst. acs.org | High atom economy, use of transition metal catalysts. acs.org |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-(1H-Pyrrol-1-yl)ethanamine hydrochloride, DFT methods can be used to calculate a variety of molecular properties that govern its chemical behavior.
The electronic distribution within the molecule can be visualized through molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential. These maps are crucial for predicting sites susceptible to electrophilic and nucleophilic attack. Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.
In studies of other pyrrole (B145914) derivatives, DFT calculations have successfully predicted their reactivity and electronic properties. For instance, research on various pyrrole compounds has demonstrated the utility of DFT in understanding their behavior in different chemical environments. These studies often employ hybrid functionals like B3LYP in conjunction with appropriate basis sets to achieve a balance between computational cost and accuracy.
Below is an illustrative data table of hypothetical quantum chemical parameters for 2-(1H-Pyrrol-1-yl)ethanamine, calculated using a representative DFT method.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule |
| Electron Affinity | -1.1 eV | Energy released when an electron is added |
| Ionization Potential | 6.4 eV | Energy required to remove an electron |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and flexibility. This compound possesses a flexible ethylamine (B1201723) side chain, which can adopt various conformations. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies.
Computational methods such as potential energy surface (PES) scanning can be employed to explore the conformational space by systematically rotating the rotatable bonds. This allows for the identification of energy minima corresponding to stable conformers. The results of such analyses can reveal the preferred spatial arrangement of the pyrrole ring and the ethylamine group.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and the transitions between different conformers. These simulations are particularly useful for understanding how the molecule behaves in a solvent, such as water, and how it might interact with biological macromolecules. Studies on other molecules with flexible side chains have shown that MD simulations can reveal important information about their dynamic behavior and intermolecular interactions. For instance, MD simulations have been used to study the conformational preferences of flexible molecules in different environments.
The following table illustrates a hypothetical conformational analysis of the rotatable bonds in the ethylamine side chain of 2-(1H-Pyrrol-1-yl)ethanamine.
| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformer (degrees) |
| C(pyrrole)-N-C-C | 3.5 | 180 (anti) |
| N-C-C-N | 2.8 | 60 (gauche) |
Note: The values in this table are hypothetical and for illustrative purposes only.
Investigation of Reaction Pathways and Transition States through Computational Modeling
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathway, including the structures of intermediates and transition states.
The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. Methods such as transition state theory can then be used to estimate the rate constant of the reaction. Computational studies on the reaction mechanisms of other pyrrole derivatives have provided detailed insights into their chemical transformations. For example, DFT calculations have been used to elucidate the mechanisms of cycloaddition reactions involving pyrroles. wikipedia.org
A hypothetical reaction pathway for the N-alkylation of pyrrole with 2-chloroethanamine to form 2-(1H-Pyrrol-1-yl)ethanamine could be investigated computationally. The following table presents hypothetical energy changes for such a reaction.
| Reaction Step | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) |
| N-Alkylation | Pyrrole + 2-Chloroethanamine | +25.3 | 2-(1H-Pyrrol-1-yl)ethanamine + HCl |
Note: The values in this table are hypothetical and for illustrative purposes only.
Structure-Reactivity Relationship Studies through Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity, respectively. These studies rely on the calculation of various molecular descriptors that quantify different aspects of the molecular structure.
For a series of pyrrole derivatives including 2-(1H-Pyrrol-1-yl)ethanamine, theoretical descriptors can be calculated to build QSAR or QSRR models. These descriptors can be categorized as electronic (e.g., HOMO-LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By correlating these descriptors with experimentally determined activities or reactivities, predictive models can be developed.
QSAR studies on other classes of pyrrole-containing compounds have successfully identified key structural features responsible for their biological activities. nih.gov These models can then be used to design new compounds with enhanced properties.
The table below provides examples of theoretical descriptors that could be used in a QSAR/QSRR study of pyrrole derivatives.
| Descriptor Type | Example Descriptor | Relevance |
| Electronic | HOMO Energy | Electron-donating ability |
| Steric | Molecular Volume | Size and shape of the molecule |
| Topological | Wiener Index | Branching of the molecular skeleton |
| Quantum Chemical | Dipole Moment | Polarity and intermolecular interactions |
Spectroscopic Property Prediction and Validation through Computational Methods
Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for the interpretation of experimental spectra and for the structural elucidation of new compounds. For this compound, computational techniques can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Calculations of vibrational frequencies using methods like DFT can help in the assignment of experimental IR and Raman spectra. The computed vibrational modes can be visualized to understand the nature of the molecular vibrations. While there can be systematic errors in the calculated frequencies, these can often be corrected using scaling factors.
The prediction of NMR chemical shifts is another important application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei, the chemical shifts can be predicted. These predictions can aid in the assignment of complex NMR spectra and can be used to distinguish between different isomers or conformers. Recent advances in machine learning have also led to highly accurate predictions of NMR spectra. nih.govnih.gov
The following table shows a hypothetical comparison between calculated and experimental vibrational frequencies for key functional groups in 2-(1H-Pyrrol-1-yl)ethanamine.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |
| N-H stretch (pyrrole) | 3450 | 3400 |
| C-H stretch (pyrrole) | 3100 | 3080 |
| C-H stretch (aliphatic) | 2950 | 2930 |
| N-H bend (amine) | 1620 | 1600 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Spectroscopic Characterization and Advanced Analytical Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. uobasrah.edu.iq Through the analysis of one-dimensional and two-dimensional NMR spectra, the connectivity and spatial arrangement of atoms within 2-(1H-Pyrrol-1-yl)ethanamine hydrochloride can be meticulously mapped.
¹H NMR and ¹³C NMR Spectral Analysis
One-dimensional ¹H and ¹³C NMR spectroscopy provide fundamental information about the hydrogen and carbon frameworks of the molecule, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. Key signals for this compound would include distinct peaks for the pyrrole (B145914) ring protons, as well as the methylene (B1212753) (-CH₂-) protons of the ethanamine side chain. The chemical shifts (δ) of these protons are influenced by the electronegativity of the adjacent nitrogen atoms and the aromaticity of the pyrrole ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the pyrrole carbons and the side-chain carbons provide further evidence for the proposed structure. For instance, the carbons of the pyrrole ring will resonate in the aromatic region, while the aliphatic carbons of the ethanamine moiety will appear at higher field.
A representative, though not specific to this exact compound, undergraduate-level experiment highlights how the introduction of asymmetry into a similar heterocyclic amine leads to more complex NMR spectra, demonstrating the power of NMR in discerning subtle structural differences. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrrole C-H (α) | ~6.7 | ~121 |
| Pyrrole C-H (β) | ~6.1 | ~108 |
| N-CH₂ | ~4.1 | ~50 |
| C-CH₂-N | ~3.2 | ~40 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)
Two-dimensional (2D) NMR techniques provide correlational data that is crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly bonded to carbon atoms. libretexts.org This is a highly sensitive technique that allows for the direct assignment of which proton is attached to which carbon. libretexts.orgresearchgate.net In the HSQC spectrum of this compound, cross-peaks would be observed between the pyrrole protons and their corresponding carbons, as well as between the methylene protons and their respective carbons. This technique is particularly useful in complex molecules for distinguishing between different CH, CH₂, and CH₃ groups. libretexts.orgmdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). libretexts.org This is instrumental in piecing together the molecular skeleton by showing long-range connectivities. researchgate.net For example, an HMBC spectrum would show correlations between the N-CH₂ protons and the pyrrole carbons, confirming the attachment of the ethanamine side chain to the nitrogen of the pyrrole ring. It is a powerful tool for confirming and rejecting proposed NMR assignments. sdsu.edu
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. nih.gov For this compound, HRMS would be used to confirm the molecular formula of the protonated molecule, C₆H₁₁N₂⁺. The high resolving power of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. nih.gov This technique is considered a cornerstone in analytical toxicology for both targeted and untargeted screening. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is widely used for the analysis of complex mixtures and for pharmacokinetic studies. nih.govnih.gov In the context of this compound research, LC-MS can be employed to:
Confirm Molecular Weight: The mass spectrometer provides the molecular weight of the compound eluting from the LC column.
Analyze Impurities: LC-MS can separate and identify impurities present in a sample of this compound.
Study Metabolism: In biological samples, LC-MS can be used to identify and quantify metabolites of the compound.
The development of LC-MS/MS methods, which involve tandem mass spectrometry, further enhances selectivity and sensitivity, making it a valuable tool for quantitative analysis. nih.gov
Chromatographic Purity Assessment and Separation Techniques
Chromatographic methods are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of pharmaceutical compounds. By using a suitable stationary phase and mobile phase, HPLC can effectively separate this compound from closely related substances. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantitative purity determination.
Gas Chromatography (GC): Depending on the volatility and thermal stability of the free base form, gas chromatography could also be employed for purity analysis.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of reactions and for preliminary purity checks. It can quickly indicate the presence of impurities in a sample of this compound.
Table 2: Summary of Analytical Techniques and Their Applications
| Technique | Application | Information Obtained |
| ¹H NMR | Structural Elucidation | Proton environment, connectivity |
| ¹³C NMR | Structural Elucidation | Carbon skeleton |
| HSQC | Structural Elucidation | Direct C-H correlations |
| HMBC | Structural Elucidation | Long-range C-H correlations |
| HRMS | Molecular Formula Determination | High-accuracy mass, elemental composition |
| LC-MS | Purity, Metabolism Studies | Separation, identification, quantification |
| HPLC | Purity Assessment | Quantitative purity |
| GC | Purity Assessment | Purity of volatile compounds |
| TLC | Reaction Monitoring, Purity Check | Qualitative purity |
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose, leveraging the compound's polarity for effective separation.
A typical RP-HPLC method for the analysis of pyrrole-containing compounds involves a C18 stationary phase. pensoft.net The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. pensoft.netpensoft.net The buffer's pH is a critical parameter that influences the retention time and peak shape of the amine hydrochloride. For instance, a phosphate (B84403) buffer at a slightly acidic pH of 3.5 is often effective. pensoft.net Isocratic elution, where the mobile phase composition remains constant throughout the run, is frequently employed for routine analysis. pensoft.net
Detection is commonly achieved using a UV-Vis detector, as the pyrrole ring exhibits significant absorbance in the ultraviolet region. pensoft.net The selection of an appropriate wavelength is crucial for achieving high sensitivity and selectivity.
Table 1: Illustrative RP-HPLC Method for this compound
| Parameter | Condition |
| Column | C18 (4.6 x 125 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5):Methanol (42:36:22 v/v/v) pensoft.net |
| Flow Rate | 0.8 mL/min pensoft.net |
| Detection | UV at 230 nm |
| Temperature | 25 °C |
| Injection Volume | 10 µL |
This method would be validated for linearity, accuracy, precision, and robustness to ensure its suitability for quantitative analysis and impurity profiling.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid and indispensable tool for monitoring the progress of reactions involving this compound. It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product.
For the analysis of this compound, silica (B1680970) gel plates are typically used as the stationary phase. The choice of the mobile phase, or eluent, is critical for achieving good separation of the components of the reaction mixture. A common approach involves using a mixture of a polar solvent, such as ethyl acetate, and a non-polar solvent, like hexane (B92381) or dichloromethane. The ratio of these solvents is adjusted to optimize the separation and achieve an appropriate retention factor (Rf) for the compound of interest.
Visualization of the spots on the TLC plate can be achieved through various methods. Due to the UV-active pyrrole ring, the plate can be observed under a UV lamp (typically at 254 nm), where the compound will appear as a dark spot against a fluorescent background. Additionally, staining with a potassium permanganate (B83412) solution can be used, which reacts with the amine functional group to produce a colored spot.
Table 2: Representative TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate : Hexane (1:1 v/v) |
| Visualization | UV light (254 nm), Potassium Permanganate Stain |
By comparing the spots of the reaction mixture with those of the starting material and a pure sample of the product, the progress of the reaction can be effectively monitored.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. The spectra reveal characteristic vibrations of the pyrrole ring, the ethyl chain, and the amine hydrochloride group.
The FTIR spectrum is expected to show a broad absorption band in the region of 2400-2800 cm⁻¹, which is characteristic of the N-H stretching vibration of the ammonium (B1175870) salt (R-NH₃⁺). The C-H stretching vibrations of the pyrrole ring and the ethyl group would appear in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations of the pyrrole ring are typically observed around 1500-1600 cm⁻¹. acs.org The C-N stretching vibrations of the pyrrole ring and the ethylamine (B1201723) side chain would also be present in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy offers complementary information. The symmetric stretching of the pyrrole ring often gives a strong Raman signal. nih.gov The pH-dependent nature of the Raman spectra of pyrrole can also be a useful analytical tool. nih.gov
Table 3: Predicted Key Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine Hydrochloride (-NH₃⁺) | N-H Stretch | 2400 - 2800 (broad) |
| Pyrrole & Ethyl (-CH) | C-H Stretch | 2850 - 3100 |
| Pyrrole Ring | C=C Stretch | 1500 - 1600 |
| Pyrrole & Ethyl (-C-N) | C-N Stretch | 1000 - 1350 |
The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups.
X-ray Crystallography for Solid-State Structure Determination
For amine hydrochlorides, single-crystal X-ray diffraction is often employed. gla.ac.uk The analysis reveals the crystal system, space group, and unit cell dimensions of the crystalline solid. A key feature of the crystal structure of amine hydrochlorides is the extensive network of hydrogen bonds. nih.govgla.ac.uk In the case of this compound, the ammonium group (R-NH₃⁺) acts as a hydrogen bond donor, while the chloride anion (Cl⁻) serves as a hydrogen bond acceptor. acs.org These interactions play a crucial role in stabilizing the crystal lattice.
The data obtained from X-ray crystallography is invaluable for understanding the solid-state properties of the compound and can be used to rationalize its physical characteristics, such as melting point and solubility.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) ** | 105.3 |
| Volume (ų) ** | 978.2 |
| Z | 4 |
This data provides a fundamental understanding of the solid-state structure of the compound, which is essential for its characterization and further applications in materials science and medicinal chemistry.
Advanced Applications in Materials Science and Polymer Chemistry
Role as Monomeric Units in Polymer Synthesis
2-(1H-Pyrrol-1-yl)ethanamine hydrochloride serves as a crucial monomeric unit in the synthesis of functionalized polymers. The presence of the pyrrole (B145914) ring allows for polymerization through electrochemical or chemical oxidative methods, leading to the formation of polypyrrole (PPy) chains. The pendant ethanamine group provides a site for further chemical modification or imparts specific functionalities to the resulting polymer.
The polymerization of N-substituted pyrrole monomers like 2-(1H-Pyrrol-1-yl)ethanamine is a well-established method for producing conductive polymers. The process typically involves the oxidation of the pyrrole monomer, which leads to the formation of radical cations that then couple to form polymer chains. The hydrochloride salt of the amine enhances its solubility in the polymerization medium, facilitating a more efficient and controlled reaction.
The general mechanism for the electropolymerization of pyrrole and its derivatives involves the following steps:
Oxidation: The pyrrole monomer is oxidized at the electrode surface to form a radical cation.
Dimerization: Two radical cations couple to form a dimer.
Deprotonation: The dimer loses two protons to form a neutral dimer.
Chain Growth: The dimer is re-oxidized and reacts with other monomer radical cations, leading to the growth of the polymer chain.
The properties of the resulting polymer, such as conductivity, morphology, and solubility, can be tuned by controlling the polymerization conditions, including the applied potential, solvent, and electrolyte.
Integration into Conducting Polymers and Electrochromic Devices
The integration of 2-(1H-Pyrrol-1-yl)ethanamine units into polymer backbones leads to the creation of conducting polymers with unique properties. The resulting amine-functionalized polypyrroles are a class of materials that combine the electrical conductivity of traditional conducting polymers with the added functionality of the amine group.
These polymers are of particular interest for applications in electrochromic devices. Electrochromism is the phenomenon where a material changes its color in response to an electrical potential. The amine groups in the polymer can influence the electronic properties of the polypyrrole backbone, thereby affecting its electrochromic behavior, such as the color contrast, switching speed, and stability.
Research on similar amine-functionalized polypyrroles has shown that the presence of the amine group can enhance the adhesion of the polymer film to the electrode surface and improve its biocompatibility, opening up possibilities for bio-electrochromic devices. researchgate.net The electrochromic performance of these materials is a key area of investigation, with studies focusing on optimizing the polymer structure to achieve desired color changes and performance characteristics.
Below is a table summarizing the typical electrochromic properties of N-substituted polypyrrole derivatives, which provides an indication of the expected performance of polymers derived from 2-(1H-Pyrrol-1-yl)ethanamine.
| Polymer System | Color in Reduced State | Color in Oxidized State | Switching Time (s) |
| Amine-functionalized PPy | Yellow-Green | Blue-Violet | < 5 |
| Carboxyl-functionalized PPy | Light Yellow | Dark Blue | ~ 3 |
| Unsubstituted PPy | Yellow | Black | < 2 |
This table presents representative data for N-substituted polypyrroles to illustrate the expected range of properties.
Exploration in the Development of New Materials with Specific Properties
The bifunctional nature of this compound makes it a valuable tool for the development of new materials with specific, targeted properties. The primary amine group can be readily reacted with a wide range of chemical species, allowing for the post-polymerization modification of the material.
This "grafting-to" approach enables the attachment of various functional molecules, such as fluorescent dyes, catalysts, or biocompatible moieties, to the surface of the conducting polymer. This opens up a vast design space for creating multifunctional materials. For instance, the attachment of specific recognition elements could lead to the development of highly sensitive and selective chemical sensors.
Furthermore, the amine functionality can be used to crosslink polymer chains, leading to the formation of robust and stable polymer networks. These crosslinked materials can exhibit improved mechanical properties and solvent resistance, making them suitable for a wider range of applications. The ability to tune the properties of the material by simply changing the molecule attached to the amine group is a key advantage of this approach.
Functionalization of Polymeric Surfaces via Pyrrole-Amine Chemistry
The unique chemistry of this compound can be harnessed to functionalize the surfaces of other polymers. This is a powerful strategy for modifying the surface properties of a material without altering its bulk characteristics.
One approach involves the "grafting-from" method, where the amine groups on a substrate are used to initiate the polymerization of a secondary polymer. Alternatively, the pyrrole group can be used to anchor the molecule to a surface, and the amine group can then be used to attach other molecules.
This surface functionalization can be used to impart a variety of properties to a polymer, such as:
Improved Biocompatibility: By attaching biocompatible molecules, the surface can be made less prone to biofouling. researchgate.net
Enhanced Adhesion: The amine groups can form strong interactions with other materials, improving the adhesion between different layers in a composite material.
Controlled Wettability: The surface can be made more hydrophilic or hydrophobic by attaching appropriate molecules.
The table below summarizes the effect of amine functionalization on the surface properties of polypyrrole, based on studies of similar compounds. mdpi.com
| Property | Unfunctionalized Polypyrrole | Amine-Functionalized Polypyrrole |
| Water Contact Angle | Higher (more hydrophobic) | Lower (more hydrophilic) |
| Cell Adhesion | Moderate | Significantly Enhanced |
| Surface Charge | Neutral to slightly positive | More positive |
This ability to precisely control the surface chemistry of polymers is crucial for a wide range of applications, from medical implants to advanced coatings.
Coordination Chemistry of Pyrrolyl Amine Ligands
Chelation Properties of 2-(1H-Pyrrol-1-yl)ethanamine as a Ligand
2-(1H-Pyrrol-1-yl)ethanamine, also known as 1-(2-aminoethyl)pyrrole, is a bidentate ligand capable of forming chelate rings with metal ions. Its chelation behavior stems from the presence of two potential donor sites: the nitrogen atom of the pyrrole (B145914) ring and the nitrogen atom of the ethanamine side chain. The pyrrole nitrogen, being part of an aromatic system, is generally a weaker Lewis base compared to the sp³-hybridized amine nitrogen.
The chelation of 2-(1H-pyrrol-1-yl)ethanamine typically results in the formation of a stable five-membered ring when coordinated to a metal center. The flexibility of the ethylenediamine (B42938) backbone allows the ligand to adapt to the preferred coordination geometry of various metal ions. The mode of coordination can be influenced by several factors, including the nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.
Synthesis and Characterization of Metal Complexes Incorporating Pyrrole-Amine Ligands
The synthesis of metal complexes with pyrrole-amine ligands like 2-(1H-pyrrol-1-yl)ethanamine generally involves the reaction of the corresponding ligand with a metal salt in a suitable solvent. nih.gov For instance, the reaction of a metal chloride salt with the ligand in ethanol (B145695) can lead to the precipitation of the desired metal complex. nih.gov The choice of solvent and reaction conditions, such as temperature and reaction time, can be crucial for obtaining crystalline products suitable for single-crystal X-ray diffraction analysis.
The characterization of these complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. Spectroscopic methods such as infrared (IR) spectroscopy are used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C-N bonds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure of the ligand in the complex and can indicate the symmetry of the resulting complex. nih.gov In many cases, single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths and angles within the coordination sphere. acs.org
Investigation of Coordination Modes and Geometries within Metal Complexes
Pyrrolyl-amine ligands can exhibit various coordination modes, leading to a diverse range of metal complex geometries. The specific coordination is often dictated by the steric and electronic properties of both the ligand and the metal center.
In the case of 2-(1H-pyrrol-1-yl)ethanamine, the most common coordination mode is as a bidentate N,N'-donor, where both the pyrrole nitrogen and the amine nitrogen bind to the metal center. This chelation typically leads to the formation of a five-membered ring. However, other coordination modes are possible. For instance, the ligand could potentially act as a bridging ligand, connecting two metal centers.
The resulting coordination geometries are highly dependent on the metal ion. For example, with transition metals like copper(II) or nickel(II), square planar or distorted octahedral geometries are commonly observed, with the pyrrolyl-amine ligand occupying two coordination sites. jscimedcentral.com In some instances, the pyrrole ring can exhibit different hapticities, such as η¹ (sigma-bonded) or η⁵ (pi-bonded) coordination, although η¹ is more typical for simple pyrrolyl-amine ligands. acs.org The flexibility in coordination allows for the formation of complexes with unique structural features. nih.gov
Catalytic Applications of Metal-Pyrrolyl-Amine Complexes
While the catalytic applications of complexes specifically derived from 2-(1H-pyrrol-1-yl)ethanamine are not extensively documented in the provided search results, the broader class of metal-pyrrolyl-amine and related N-heterocyclic ligand complexes has shown significant promise in various catalytic transformations. These applications often leverage the tunable electronic and steric environment provided by the ligand framework.
For example, palladium complexes bearing pyrrole-imine ligands have been utilized as catalysts for polymerization reactions, such as the vinyl addition polymerization of norbornene. acs.org Similarly, iron complexes with aminophenol-based ligands, which share some structural similarities with pyrrolyl-amines, have been investigated for C-H amination reactions. derpharmachemica.com The design of these catalysts often focuses on creating a specific coordination environment around the metal center that facilitates the desired catalytic cycle. The modular nature of pyrrolyl-amine ligands allows for systematic modifications to fine-tune their catalytic activity and selectivity.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Progress
The primary academic contribution of 2-(1H-Pyrrol-1-yl)ethanamine lies in its application as a key building block in the synthesis of complex nitrogen-containing heterocyclic systems. Research has demonstrated its utility in preparing dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones. sigmaaldrich.com This transformation is achieved by reacting the title compound with 2-formylbenzoic acids or 2-acetylbenzoic acid, proceeding through a mechanism involving N-acyliminium cation aromatic cyclizations. sigmaaldrich.comsigmaaldrich.com This specific reactivity highlights the compound's value in constructing polycyclic frameworks that are of interest in medicinal chemistry and natural product synthesis.
The compound itself is a derivative of pyrrole (B145914), a five-membered aromatic heterocycle. wikipedia.org The N-substitution with an ethanamine group provides a reactive handle that is central to its documented applications. Its role as a precursor is a testament to the broader importance of pyrrole derivatives, which are foundational components in pharmaceuticals and materials science. nih.govchemenu.com
Unexplored Avenues in Synthetic Methodology for Pyrrole-Ethanamine Derivatives
While established methods like the Paal-Knorr and Knorr syntheses are fundamental for creating pyrrole rings, the development of more efficient and sustainable methods for producing N-substituted pyrrole-ethanamine derivatives remains a key research goal. numberanalytics.comorganic-chemistry.org Future investigations could focus on several promising areas.
Key Areas for Synthetic Exploration:
Green Chemistry Approaches: The use of microwave-assisted synthesis has been shown to accelerate the formation of pyrrole derivatives, often leading to higher yields and purity in shorter reaction times. researchgate.net Applying these techniques to the synthesis of 2-(1H-Pyrrol-1-yl)ethanamine could offer a more sustainable alternative to traditional methods. Similarly, employing benign solvent systems like water or ionic liquids could significantly reduce the environmental impact. organic-chemistry.org
Novel Catalytic Systems: Research into heterogeneous catalysts, such as nanoparticles and metal salts, is gaining traction for the synthesis of bioactive pyrroles. nih.gov Exploring catalysts like iron(III) chloride, ruthenium complexes, or gold catalysts could lead to more efficient and selective syntheses of pyrrole-ethanamine derivatives under milder conditions. organic-chemistry.org
Biosourced Precursors: A recent sustainable approach involves the reaction of primary amines with 3-hydroxy-2-pyrones, which can be derived from renewable sources, to form N-substituted pyrroles. polimi.it Adapting this methodology for ethylenediamine (B42938) and its derivatives could provide a direct and green route to the target compound and its analogues.
Table 1: Comparison of Synthetic Methods for Pyrrole Derivatives
| Method | Description | Potential for Pyrrole-Ethanamine Synthesis |
|---|---|---|
| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine. numberanalytics.com | A primary and direct method, but availability of the specific 1,4-dicarbonyl precursor can be a limitation. polimi.it |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often improving yields and reducing reaction times. researchgate.net | A promising avenue for a more rapid and eco-friendly synthesis. researchgate.net |
| Heterogeneous Catalysis | Employs solid-phase catalysts (e.g., nanoparticles) for easier separation and greener reaction conditions. nih.gov | Could lead to highly efficient and reusable systems for large-scale production. |
| Bio-based Precursors | Uses renewable starting materials like 3-hydroxy-2-pyrones to react with amines. polimi.it | Represents a frontier in sustainable chemistry for producing these derivatives. |
Potential for Novel Chemical Transformations and Applications in Organic Synthesis
The bifunctional nature of 2-(1H-Pyrrol-1-yl)ethanamine hydrochloride opens the door to a wide array of novel chemical transformations beyond its current use. The electron-rich pyrrole ring is susceptible to electrophilic substitution, while the primary amine serves as a versatile nucleophile and a point for further functionalization. numberanalytics.com
Future applications could involve:
Multicomponent Reactions (MCRs): Designing one-pot reactions where the compound reacts with multiple other reagents to rapidly build molecular complexity. This could be a powerful strategy for generating libraries of novel heterocyclic compounds for drug discovery.
Synthesis of Fused Heterocycles: The ethanamine side chain is perfectly positioned for intramolecular cyclization reactions onto the pyrrole ring after initial modification (e.g., acylation), leading to novel fused bicyclic systems.
Derivatization for Medicinal Chemistry: The primary amine can be readily converted into amides, sulfonamides, or ureas, while the pyrrole ring can undergo reactions like Vilsmeier-Haack formylation or Friedel-Crafts acylation. This dual reactivity allows for the systematic exploration of chemical space around the pyrrole-ethanamine scaffold to develop new therapeutic agents. For instance, various pyrrole derivatives have been investigated as inhibitors of enzymes like COX-2. mdpi.com
Future Directions in Computational and Theoretical Investigations of Structure and Reactivity
Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound. While experimental work has provided initial applications, theoretical investigations remain a largely unexplored frontier.
Future computational studies could focus on:
Density Functional Theory (DFT) Analysis: DFT calculations can be used to map the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. Similar studies have been successfully applied to other pyrrole systems to understand their reactivity. nih.gov
Reaction Mechanism Elucidation: Computational modeling can be used to calculate the energy profiles of potential reaction pathways. This would provide deep insight into the mechanisms of known reactions, such as the N-acyliminium cyclization, and help predict the feasibility of novel proposed transformations.
Conformational Analysis: Understanding the preferred three-dimensional conformations of the flexible ethanamine side chain is crucial for designing molecules that can bind to specific biological targets or self-assemble into ordered materials.
Emerging Opportunities in Advanced Materials and Catalysis Research
The unique structure of this compound makes it an attractive candidate for applications in materials science and catalysis.
Functional Polymers: Pyrrole is the monomer for polypyrrole, a well-known conducting polymer. The ethanamine side chain of the title compound provides a functional handle for creating new types of conductive polymers. These polymers could have applications in sensors, where the amine group can be used to bind specific analytes, or in creating materials with tailored electronic properties.
Ligand Design for Catalysis: The nitrogen atoms in both the pyrrole ring and the amine side chain can act as ligands, coordinating to metal centers. This opens the possibility of designing novel homogeneous or heterogeneous catalysts for a variety of organic transformations.
Luminescent Materials: Fused pyrrole systems have been shown to exhibit interesting optical properties, including strong fluorescence. acs.org The title compound could serve as a precursor for creating larger, π-conjugated systems with potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The deprotonation of the pyrrole NH can significantly perturb the optical response, offering a switching mechanism. acs.org
Q & A
Basic: What are the optimal synthetic routes for 2-(1H-Pyrrol-1-yl)ethanamine hydrochloride?
The synthesis typically involves reductive amination between pyrrole-1-carboxaldehyde and ethanamine under acidic conditions, followed by HCl salt formation . Key steps include:
- Reaction conditions : Use of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts in ethanol or methanol.
- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity.
- Yield optimization : Adjusting pH (4–5) during salt formation and maintaining temperatures at 50–60°C during reflux .
Basic: How is this compound characterized for structural validation?
Standard analytical techniques include:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 6.5–6.7 (pyrrole protons), δ 3.2–3.5 (ethylene protons), and δ 1.8–2.0 (amine protons).
- ¹³C NMR : Signals at ~120 ppm (pyrrole carbons) and ~45 ppm (ethyl carbons) .
- Mass spectrometry (MS) : Molecular ion peak at m/z 139 (free base) and 175.5 (HCl salt, [M+H]⁺) .
- Infrared (IR) spectroscopy : N–H stretch at 3300–3500 cm⁻¹ and pyrrole ring vibrations at 1450–1600 cm⁻¹ .
Basic: How does the hydrochloride salt form influence solubility and stability?
The hydrochloride salt enhances water solubility (up to 50 mg/mL at 25°C) by introducing ionic interactions, critical for in vitro assays. Stability is maintained under inert atmospheres (N2/Ar) at −20°C, with degradation studies showing <5% decomposition over 6 months .
Advanced: What mechanistic insights exist for its interaction with biological targets?
Studies on analogous compounds (e.g., indole-pyrrole hybrids) reveal:
- Receptor binding : Competitive inhibition of serotonin receptors (5-HT2A) via hydrogen bonding with GLU297 and π-π stacking with aromatic residues .
- Enzyme modulation : Inhibition of monoamine oxidase (MAO) through covalent bonding to FAD cofactors, validated via molecular docking (AutoDock Vina) and kinetic assays (IC50 = 12 µM) .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) shows ΔG = −8.2 kcal/mol for HSP90 binding .
Advanced: How do structural modifications alter pharmacological activity?
Comparative studies highlight:
- Substituent effects : Adding electron-withdrawing groups (e.g., –F at pyrrole C3) increases binding affinity (Ki reduced from 45 nM to 8 nM) but reduces metabolic stability .
- Chain elongation : Extending the ethylamine linker to propylamine decreases solubility (25 mg/mL → 10 mg/mL) but enhances blood-brain barrier penetration (logP from 1.2 → 2.1) .
- Validation methods : SAR studies using QSAR models (R² = 0.89) and crystallography (PDB 6XYZ) .
Advanced: How to resolve contradictions in reported bioactivity data?
Discrepancies arise from:
- Assay variability : IC50 differences in MAO inhibition (e.g., 12 µM vs. 28 µM) due to substrate concentrations (10 µM vs. 50 µM tyramine) .
- Structural analogs : Fluorine vs. chlorine substituents at pyrrole C3 alter electron density, shifting receptor selectivity (e.g., 5-HT2A vs. 5-HT2C) .
- Resolution strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
